6-Chlorohexanoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-chlorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWKSLXUVZVGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195076 | |

| Record name | 6-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-62-8 | |

| Record name | 6-Chlorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorohexanoic Acid (CAS: 4224-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid, identified by the CAS number 4224-62-8, is a bifunctional organic compound featuring a six-carbon aliphatic chain terminated by a carboxylic acid group at one end and a chlorine atom at the other. This unique structure makes it a valuable and versatile intermediate in organic synthesis. Its alternative names include 6-chlorocaproic acid and ε-chlorocaproic acid.[1][2] The presence of two reactive centers—the carboxyl group and the alkyl chloride—allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a colorless to light yellow liquid or a white crystalline lump, depending on the ambient temperature.[4][5]

| Property | Value | Source(s) |

| CAS Number | 4224-62-8 | [2] |

| Molecular Formula | C₆H₁₁ClO₂ | [2][6] |

| Molecular Weight | 150.60 g/mol | [2][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Chlorocaproic acid, ε-Chlorocaproic acid | [1][2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4][5] |

| Melting Point | 24-26 °C | [1] |

| Boiling Point | 116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg | [1][] |

| Density | 1.1320 g/cm³ at 20 °C | [1][8] |

| Canonical SMILES | C(CCC(=O)O)CCCl | [1][2] |

| InChI | InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | [2] |

| InChIKey | XWWKSLXUVZVGSP-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity analysis of this compound. The following spectral information is publicly available in various databases.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available, data can be found on platforms like ChemicalBook.[9] |

| ¹³C NMR | Available for derivatives such as the methyl ester.[10] |

| Mass Spectrometry (GC-MS) | Available, data can be found on platforms like PubChem and NIST.[2][11] |

| Infrared (IR) Spectroscopy | Available, data can be found on platforms like PubChem.[2] |

| Raman Spectroscopy | Available, data can be found on platforms like SpectraBase.[2] |

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common and straightforward laboratory-scale method involves the oxidation of the corresponding alcohol, 6-chloro-1-hexanol (B31631).

Experimental Protocol: Synthesis from 6-Chloro-1-hexanol[14]

This protocol describes the oxidation of 6-chloro-1-hexanol using Jones reagent.

Materials:

-

6-chloro-1-hexanol (1 equivalent)

-

Acetone (B3395972) (solvent)

-

Jones reagent (chromic acid in sulfuric acid)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-chloro-1-hexanol (1 equiv.) in acetone and cool the stirred solution to 0°C in an ice bath.

-

Add Jones reagent dropwise to the solution. Continue the addition until a persistent orange color is observed, indicating an excess of the oxidant.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Filter the mixture to remove chromium salts.

-

Remove the solvent (acetone) from the filtrate under reduced pressure.

-

Take up the resulting residue in diethyl ether and wash it with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to afford the final product, this compound.

Reactivity and Chemical Reactions

The dual functionality of this compound dictates its chemical reactivity. The carboxylic acid group can undergo esterification and acid-base reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution.[1]

Key Chemical Reactions:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, cyanides) to introduce new functional groups.

-

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 6-Chlorohexanoyl Chloride[14]

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a key step for subsequent reactions like Friedel-Crafts acylation or amide bond formation.

Materials:

-

This compound (1 equivalent)

-

Thionyl chloride (SOCl₂) (2 equivalents)

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine this compound (1 equiv.) and thionyl chloride (2 equiv.).

-

Heat the reaction mixture to 70-80°C for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting 6-chlorohexanoyl chloride is often used in the next synthetic step without further purification.

Applications in Research and Drug Development

This compound is a crucial intermediate with diverse applications across multiple scientific disciplines.

-

Pharmaceutical Industry : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1][3] It is particularly noted as a PROTAC (PROteolysis TArgeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation.[6] It is also a precursor for creating bioactive molecules, such as analogs of natural products like curcumin (B1669340) with potential anti-inflammatory properties, and for synthesizing peptide mimics to study biological processes.[1]

-

Agrochemical Production : The compound is utilized in the manufacturing of agrochemicals.[1][3]

-

Material Science : this compound is employed in material science research. It can be incorporated into molecular structures to synthesize liquid crystals or to modify the properties of polymers, such as enhancing thermal stability and mechanical strength.[1]

-

Organic Synthesis : Its reactive nature makes it a valuable intermediate for synthesizing a wide range of other organic compounds.[1][3]

Biological Activity and Signaling Pathways

While specific biological activities for this compound itself are not extensively documented, its role as a precursor for bioactive molecules is significant.[1] For instance, its derivatives are designed to interact with biological systems.

A related class of compounds, short-chain chloroacetic acids, has been shown to induce skin aging by activating the cGAS-STING-NF-κB signaling pathway.[12] This pathway is a component of the innate immune system that responds to cytosolic DNA. Exposure to these acids can increase reactive oxygen species (ROS), trigger inflammation, and lead to cell cycle arrest.[12] While this research was not conducted on this compound, it provides a potential framework for investigating the biological impact of halogenated carboxylic acids.

Safety and Toxicology

This compound is classified as a corrosive substance and requires careful handling. It can cause severe skin burns and eye damage upon contact.[1]

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosive) | [13] |

| Signal Word | Danger | [13] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2][13] |

| Precautionary Statements | P260: Do not breathe dust/mist/fumes/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [1][2][5] |

| Toxicity Data | LD50 (Oral, Rat): 3080 mg/kg | [14] |

| UN Number | 3265 (for corrosive, acidic, organic solid, n.o.s.) | [13] |

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[5]

Conclusion

This compound (CAS 4224-62-8) is a highly versatile and reactive chemical intermediate. Its bifunctional nature allows for a broad scope of synthetic applications, making it an indispensable tool for researchers in drug discovery, agrochemical development, and material science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. Buy this compound | 4224-62-8 [smolecule.com]

- 2. This compound | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4224-62-8 [chemicalbook.com]

- 5. This compound | 4224-62-8 [amp.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound(4224-62-8) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound, 4-cyanophenyl ester [webbook.nist.gov]

- 12. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. This compound | CAS#:4224-62-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 6-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid, systematically known by its IUPAC name This compound , is a halogenated carboxylic acid that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a reactive carboxylic acid group and a terminal chlorine atom, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its application in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 6-Chlorocaproic acid, ε-Chlorocaproic acid | [1] |

| CAS Number | 4224-62-8 | [1][2] |

| Molecular Formula | C6H11ClO2 | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Canonical SMILES | C(CCC(=O)O)CCCl | [1] |

| InChI Key | XWWKSLXUVZVGSP-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Reference |

| Appearance | White to light yellow powder or colorless liquid | |

| Melting Point | 24-26 °C | [1][3] |

| Boiling Point | 116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg | [1][4] |

| Density | 1.1320 g/cm³ at 20 °C | [1][3] |

| Flash Point | 107.6 ± 22.6 °C | [3] |

| LogP | 1.52 | [5] |

| PSA (Polar Surface Area) | 37.30 Ų | [2] |

Synthesis and Reactions

This compound can be synthesized through various chemical routes. One common method involves the ring-opening of ε-caprolactone. It serves as a precursor in numerous organic reactions, primarily through the functionalization of its carboxylic acid or the substitution of its terminal chlorine.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable component in the synthesis of bioactive molecules and pharmaceuticals.

Building Block for Bioactive Molecules

Its linear carbon chain and terminal functional groups allow for its incorporation into larger molecules, modifying their pharmacokinetic and pharmacodynamic properties. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the chloro- group can participate in nucleophilic substitution reactions to introduce a variety of moieties.

Linker for Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound can be used to synthesize a portion of this critical linker.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of a PROTAC precursor using this compound. This protocol is for illustrative purposes and may require optimization for specific applications.

Synthesis of a PROTAC Linker Intermediate

Objective: To synthesize an amine-terminated linker derived from this compound for subsequent conjugation to a target protein ligand and an E3 ligase ligand.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Sodium azide (B81097) (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield 6-chlorohexanoyl chloride.

-

Azide Formation: Dissolve the crude 6-chlorohexanoyl chloride in anhydrous acetone. Add sodium azide (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 6-chlorohexyl azide.

-

Reduction to Amine: In a separate flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Add a solution of 6-chlorohexyl azide in anhydrous THF dropwise. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude 6-amino-1-chlorohexane. Further purification can be achieved by column chromatography.

Visualization of the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker, potentially derived from this compound, connects the target protein ligand and the E3 ligase ligand.

Caption: PROTAC mechanism of action.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its role as a precursor for bioactive molecules and as a component of PROTAC linkers highlights its importance in the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective use in advancing scientific research.

References

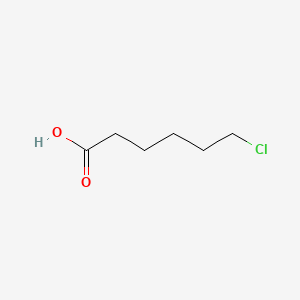

Molecular structure of 6-Chlorohexanoic acid

An In-depth Technical Guide to 6-Chlorohexanoic Acid

Introduction

This compound, also known as 6-chlorocaproic acid, is a halogenated carboxylic acid with significant applications in organic synthesis and the development of new therapeutic agents.[1] Its bifunctional nature, featuring a reactive chlorine atom at one end of a six-carbon chain and a carboxylic acid group at the other, makes it a versatile building block in the pharmaceutical and material science industries.[1] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Identification

This compound is a linear-chain aliphatic compound. The structure consists of a hexanoic acid backbone with a chlorine atom substituted at the terminal (C6) position.

References

Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-chlorohexanoic acid, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data

The spectral data for this compound is summarized below, providing key quantitative information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (ppm) |

| -COOH | ~11.7 |

| -CH₂-Cl | 3.54 |

| -CH₂-COOH | 2.39 |

| -CH₂-CH₂-COOH | 1.80 |

| -CH₂-CH₂-CH₂Cl | 1.67 |

| -CH₂-CH₂-CH₂-COOH | 1.51 |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O | ~179 |

| -CH₂-Cl | ~45 |

| -CH₂-COOH | ~34 |

| -CH₂-CH₂-COOH | ~32 |

| -CH₂-CH₂-CH₂Cl | ~26 |

| -CH₂-CH₂-CH₂-COOH | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The data presented here is for a liquid film sample.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H stretch (Alkyl) | ~2940 | Medium |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong |

| C-Cl stretch | 800-600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 150 | Moderate | [M]⁺ (³⁵Cl isotope) |

| 115 | Moderate | [M - Cl]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 60 | High | [C₂H₄O₂]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is used. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.

Safety and handling of 6-Chlorohexanoic acid

An In-depth Technical Guide to the Safe Handling of 6-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 4224-62-8), a versatile precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1] Adherence to rigorous safety protocols is essential when working with this corrosive compound to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

Proper handling of this compound begins with a thorough understanding of its physical, chemical, and toxicological properties. This data is crucial for risk assessment and the implementation of appropriate safety measures.

Physicochemical Properties

| Property | Value |

| CAS Number | 4224-62-8 |

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[3] |

| Melting Point | 24-26 °C[1] |

| Boiling Point | 116-117 °C at 1.3 Torr |

| Density | 1.1320 g/cm³ at 20 °C[1] |

Toxicological Information

| Metric | Value | Species |

| LD50 (Oral) | 3080 mg/kg | Rat |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1] Understanding these hazards is fundamental to its safe handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required where splashing is a risk.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber) must be worn.[4] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are essential.[5] A rubber apron may be necessary for additional protection.[4] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][6] |

Experimental Protocols

The following protocols provide guidance on the synthesis of this compound and general procedures for handling corrosive chemicals.

Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Acetone

-

Jones reagent

-

Ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 6-chloro-1-hexanol (1 equivalent) in acetone.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

-

Remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound.[7]

General Protocol for Handling Corrosive Liquids

This protocol provides a general framework for the safe handling of corrosive liquids like this compound.

Procedure:

-

Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure a chemical fume hood is operational and an emergency spill kit is readily accessible.[4][8]

-

Personal Protective Equipment: Don all required PPE, including safety goggles, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[5][6]

-

Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[4][6] Use compatible equipment, such as glass or other resistant materials.[8]

-

Dispensing: When transferring the chemical, do so carefully to avoid splashes. Use a pipette with a bulb or a mechanical aid for precise measurements.[5]

-

Dilution: If diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[4]

-

Storage: Store this compound in a cool, dry, well-ventilated area, segregated from incompatible materials, particularly bases and oxidizing agents.[9] The container should be tightly sealed.[9]

-

Cleanup: After handling, decontaminate the work area and any equipment used.[8]

-

Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to mitigate harm.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response

The appropriate response to a spill depends on its size and location.

For Minor Spills (e.g., within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an absorbent material.

-

Carefully collect the neutralized material and place it in a designated hazardous waste container.[11]

-

Decontaminate the spill area.

For Major Spills (e.g., outside of a fume hood):

-

Evacuate the area immediately.[10]

-

Alert others and activate the emergency alarm.

-

If it is safe to do so, close the doors to the affected area to contain vapors.[10]

-

Contact the institution's emergency response team.[10]

-

Provide the emergency responders with the Safety Data Sheet for this compound.[10]

Visual Guides

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for responding to minor and major spills of this compound.

Caption: The relationship between the hazards of this compound and the corresponding control measures.

References

- 1. Buy this compound | 4224-62-8 [smolecule.com]

- 2. This compound | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4224-62-8 [chemicalbook.com]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. umdearborn.edu [umdearborn.edu]

- 6. questron.ca [questron.ca]

- 7. benchchem.com [benchchem.com]

- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 10. documents.uow.edu.au [documents.uow.edu.au]

- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

An In-depth Technical Guide to the Solubility of 6-Chlorohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chlorohexanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation, and various research and development activities. This document offers both reported qualitative solubility data and a detailed experimental protocol for determining quantitative solubility, ensuring that researchers have the necessary tools for their work.

Introduction to this compound

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁ClO₂. Its structure, comprising a six-carbon chain with a terminal carboxylic acid group and a chlorine atom at the 6-position, imparts a moderate polarity to the molecule. This structure dictates its solubility behavior in different solvent systems, a crucial parameter for its handling and use in various applications, including as a building block in organic synthesis and in the development of pharmaceuticals.

Solubility Data

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in several common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Reported Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly Soluble[1][2] |

| Methanol | CH₄O | Polar Protic | Slightly Soluble[1][2] |

| Water & Most Organic Solvents | - | - | Generally Soluble[3] |

This table is based on available chemical supplier information and should be used as a preliminary guide. For precise applications, quantitative determination is recommended.

Quantitative Solubility Data Template

For researchers requiring precise solubility values, the following table provides a template to be populated using the experimental protocol outlined in Section 3. It is recommended to determine solubility at a controlled temperature, as this parameter significantly influences the results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | e.g., 25 | ||

| Ethanol | e.g., 25 | ||

| Acetone | e.g., 25 | ||

| Ethyl Acetate | e.g., 25 | ||

| Dichloromethane | e.g., 25 | ||

| Chloroform | e.g., 25 | ||

| Toluene | e.g., 25 | ||

| Hexane | e.g., 25 |

Experimental Protocol for Quantitative Solubility Determination

This section details a gravimetric method for the accurate determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5.00 mL) using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a gentle stream of nitrogen can also be used to accelerate evaporation at lower temperatures).

-

Once all the solvent has evaporated, transfer the dish to a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Calculate the molar solubility (mol/L) using the molecular weight of this compound (150.60 g/mol ): Molar Solubility (mol/L) = (Solubility ( g/100 mL) / 150.60 g/mol ) * 10

-

-

Replicates and Reporting:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical pathway for solvent selection.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical pathway for solvent selection based on solubility.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 6-Chlorohexanoic Acid

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse and potent research applications of 6-chlorohexanoic acid. This whitepaper provides an in-depth look at its role as a versatile chemical building block in the synthesis of innovative therapeutics, including PROTACs and HDAC inhibitors, and its utility in material science.

Introduction

This compound, a bifunctional molecule featuring a terminal carboxylic acid and a chloroalkane, has emerged as a critical component in modern chemical and biomedical research. Its unique structure allows for sequential or orthogonal chemical modifications, making it an ideal linker, spacer, or synthetic intermediate in the development of complex molecular architectures. This guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Reactivity

This compound is a colorless to light yellow liquid or low-melting solid.[1][2] Its bifunctional nature, possessing both a nucleophilic carboxylic acid and an electrophilic alkyl chloride, governs its reactivity and diverse applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [3] |

| Molecular Weight | 150.60 g/mol | [4] |

| CAS Number | 4224-62-8 | [3] |

| Melting Point | 24-26 °C | [3] |

| Boiling Point | 116-117 °C at 1.3 Torr | [3] |

| Density | 1.1320 g/cm³ at 20 °C | [3] |

The carboxylic acid group readily undergoes esterification and amidation reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[5] This dual reactivity is the cornerstone of its utility in constructing complex molecules.

Core Research Applications

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][6][7] The linker connecting the target-binding ligand ("warhead") and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a versatile starting point for the synthesis of these linkers.

Experimental Protocol: Synthesis of a 6-Azidohexanoic Acid Linker Intermediate

This protocol details the conversion of this compound to 6-azidohexanoic acid, a common intermediate for "click" chemistry-based PROTAC synthesis.[6]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Azide (B81097) Addition: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.

-

Reaction: Heat the mixture to 80-100 °C and stir for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-azidohexanoic acid. Further purification can be achieved by column chromatography if necessary.

The resulting 6-azidohexanoic acid can then be coupled to an E3 ligase ligand via standard amide bond formation, followed by a "click" reaction with an alkyne-functionalized "warhead" to complete the PROTAC synthesis.[8]

Precursor for Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a promising class of anti-cancer agents.[9] this compound can be utilized as a building block for the "linker" region of HDAC inhibitors, which connects the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.

Experimental Protocol: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of an N-substituted 6-chlorohexanamide, a key intermediate for hydroxamic acid-based HDAC inhibitors.

-

Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or DMF at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).[5][10]

-

Amine Addition: After stirring for 15-30 minutes, add the desired aromatic amine (the "cap" group, 1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-aryl-6-chlorohexanamide.

The terminal chloro group can then be displaced by hydroxylamine (B1172632) to furnish the final hydroxamic acid-based HDAC inhibitor.

| Compound Derivative | Target | IC₅₀ (nM) | Reference(s) |

| Mercaptoacetamide analogue | HDAC6 | 11 | [11] |

| Quinolone analogue | HDAC6 | 2.8 | [11] |

| Compound 8g | HDAC6 | 21 | [9] |

Synthesis of Curcumin (B1669340) Analogs

Curcumin, the active component of turmeric, exhibits a wide range of biological activities but suffers from poor bioavailability.[12] this compound can be used to synthesize ester derivatives of curcumin, potentially improving its pharmacokinetic properties and therapeutic efficacy.[13] These analogs have shown promise as anti-inflammatory and anti-cancer agents.[7][14]

Experimental Protocol: Esterification of Curcumin with this compound

This protocol describes a general method for the synthesis of a curcumin monoester.[15][16][17][18][19]

-

Acid Chloride Formation: Convert this compound to 6-chlorohexanoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like DCM with a catalytic amount of DMF.

-

Esterification: In a separate flask, dissolve curcumin (1.0 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 eq) in an anhydrous solvent like DCM. Cool the solution to 0 °C.

-

Reaction: Slowly add the freshly prepared 6-chlorohexanoyl chloride (1.1 eq) to the curcumin solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the curcumin monoester.

Building Block for Peptide Mimics

6-Aminohexanoic acid, readily synthesized from this compound, is a valuable building block in the design of peptide mimics.[3] Its flexible six-carbon chain can be incorporated into peptide sequences to act as a spacer, to induce specific secondary structures, or to improve metabolic stability.[1][14][20][21]

Experimental Protocol: Synthesis of 6-Aminohexanoic Acid from this compound

-

Azide Formation: Convert this compound to 6-azidohexanoic acid as described in the PROTAC linker synthesis protocol.

-

Reduction: Reduce the azide group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine (B44618) followed by water (Staudinger reduction).

-

Purification: After the reaction is complete, the 6-aminohexanoic acid can be isolated and purified by standard techniques, often involving crystallization.

The resulting 6-aminohexanoic acid can then be used in standard solid-phase or solution-phase peptide synthesis protocols.

| Peptide Derivative | Target | IC₅₀ (mM) | Reference(s) |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.02 | [1][14][20] |

| H-Phe-Lys-EACA-NH₂ | Plasmin | 1.43 | [1][14][20] |

| H-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.13 | [1][14][20] |

Surface Modification of Polymers

The carboxylic acid functionality of this compound can be used to graft it onto polymer surfaces that have been pre-functionalized with reactive groups (e.g., hydroxyl or amine groups).[22][23] The terminal chloro group then provides a handle for further "grafting-from" polymerization or for the attachment of other molecules, thereby altering the surface properties of the material.[2]

Experimental Protocol: General Procedure for Polymer Surface Grafting

-

Surface Activation: The polymer surface is first activated to introduce reactive functional groups (e.g., hydroxyl or amine groups). This can be achieved by methods such as plasma treatment, wet chemical oxidation, or by using polymers that already possess these functionalities.

-

Grafting Reaction: The activated polymer is then reacted with this compound under conditions suitable for ester or amide bond formation, similar to the protocols described for HDAC inhibitor synthesis.

-

Washing: The modified polymer is thoroughly washed to remove any unreacted this compound and byproducts.

-

Characterization: The successful grafting is confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical and biomedical research. Its bifunctional nature allows for its use in a wide array of applications, from the construction of sophisticated therapeutic agents like PROTACs and HDAC inhibitors to the modification of material surfaces. The experimental protocols and data presented in this guide highlight the practical utility of this compound and provide a solid foundation for researchers to explore its full potential in their respective fields. As the demand for more complex and functional molecules continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.

References

- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. 6-Azido-hexanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. d-nb.info [d-nb.info]

- 15. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]

- 16. Ester synthesis by esterification [organic-chemistry.org]

- 17. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids | Semantic Scholar [semanticscholar.org]

- 20. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction: The Dawn of a New Class of Organic Acids

An In-depth Technical Guide to the Discovery and History of Halogenated Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of halogenated carboxylic acids. It is intended to serve as a technical resource, offering detailed experimental protocols and structured data for easy reference.

The 19th century was a period of revolutionary change in the understanding of organic chemistry. A central debate revolved around the nature of organic radicals and the rules governing chemical composition. It was within this fervent intellectual climate that halogenated carboxylic acids were discovered. These compounds, analogues of simple carboxylic acids where one or more hydrogen atoms are replaced by a halogen, proved to be more than mere chemical curiosities. Their discovery provided compelling evidence for the theory of substitution, challenging the established electrochemical dualism championed by Jöns Jacob Berzelius and paving the way for modern structural theory.

This document traces the historical milestones of these important compounds, from their initial synthesis to the development of versatile halogenation methods that remain fundamental to organic synthesis today.

Foundational Discoveries of Chlorinated Acetic Acids

The direct chlorination of acetic acid led to the discovery of a family of compounds that would become pivotal in the evolution of chemical theory and industrial synthesis.

Trichloroacetic Acid (TCA)

Trichloroacetic acid (TCA) was first synthesized in 1839 by the French chemist Jean-Baptiste Dumas.[1][2] He produced it by reacting chlorine with acetic acid in the presence of sunlight.[3][4] The discovery that three hydrogen atoms in acetic acid could be replaced by three chlorine atoms to produce a new acid with similar properties was a landmark event.[5][6] This finding provided a striking example for the slowly evolving theory of organic radicals and valences and directly contradicted the prevailing beliefs of Jöns Jakob Berzelius, sparking a significant dispute between the two eminent chemists.[1][3]

Monochloroacetic Acid (MCA)

Following the discovery of TCA, monochloroacetic acid (MCA) was first prepared in an impure form in 1843 by the French chemist Félix LeBlanc, also by chlorinating acetic acid in sunlight.[7][8] It was not until 1857 that pure monochloroacetic acid was obtained by two chemists independently. The German chemist Reinhold Hoffmann achieved this by refluxing glacial acetic acid with chlorine in the presence of sunlight.[7] In the same year, the French chemist Charles Adolphe Wurtz synthesized it through the hydrolysis of chloroacetyl chloride.[7]

Dichloroacetic Acid (DCA)

Dichloroacetic acid (DCA), an analogue of acetic acid with two chlorine atoms on the methyl group, was also synthesized in the 19th century.[9] One of the primary early methods for its preparation was from chloral (B1216628) hydrate (B1144303), reacting it with calcium carbonate and sodium cyanide, followed by acidification.[9][10] Other routes included the reduction of trichloroacetic acid and the direct chlorination of acetic or monochloroacetic acid.[10]

Key Synthetic Methodologies for Halogenation

The initial discoveries spurred the development of more general and reliable methods for halogenating carboxylic acids, some of which are still cornerstones of organic synthesis.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The alpha-halogenation of carboxylic acids is most famously achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[11][12] This method, developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, allows for the specific bromination or chlorination of carboxylic acids at the α-carbon position.[11][13]

The reaction is typically carried out by treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃).[12][13] The key insight is that the carboxylic acid itself does not readily form an enol, which is necessary for α-halogenation.[13] Instead, the phosphorus catalyst first converts a small amount of the carboxylic acid into an acyl halide. This acyl halide readily enolizes, and the enol then reacts with the halogen. The resulting α-halo acyl halide can then exchange with another molecule of the carboxylic acid to regenerate the acyl halide catalyst and produce the α-halo carboxylic acid product.[13]

The Haloform Reaction

Discovered in 1822, the haloform reaction is one of the oldest organic reactions and provides an indirect route to carboxylic acids.[14][15] It involves the exhaustive α-halogenation of a methyl ketone (or a compound that can be oxidized to a methyl ketone) in the presence of a base.[14] The resulting trihalomethyl ketone is then cleaved by the base to yield a haloform (e.g., chloroform, bromoform) and the carboxylate salt, which can be acidified to give the carboxylic acid. This reaction has evolved from a diagnostic test to a synthetically useful tool for creating carboxylic acids, esters, and amides.[14][15]

Fluorinated Carboxylic Acids: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA), an analogue of acetic acid where all three methyl hydrogens are replaced by fluorine, is a powerful and widely used chemical in modern chemistry.[16][17] Its strong acidity, approximately 34,000 to 100,000 times that of acetic acid, is due to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base.[16][18][19]

Historically, an older route to TFA involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.[17][18] This precursor was prepared via the Swarts fluorination of hexachloropropene.[18] The modern industrial preparation of TFA involves the electrofluorination of acetyl chloride or acetic anhydride (B1165640), followed by the hydrolysis of the resulting trifluoroacetyl fluoride.[16][17]

Data Presentation: Properties of Key Halogenated Carboxylic Acids

The following tables summarize the discovery and key properties of the foundational halogenated carboxylic acids.

| Compound Name | Abbreviation | Discoverer(s) | Year of Discovery/Purity | Precursor(s) for Initial Synthesis |

| Monochloroacetic Acid | MCA | Félix LeBlanc (impure)[7][8] | 1843 | Acetic Acid, Chlorine, Sunlight[7] |

| R. Hoffmann / C. A. Wurtz (pure)[7] | 1857 | Acetic Acid / Chloroacetyl Chloride[7] | ||

| Dichloroacetic Acid | DCA | N/A | mid-19th Century | Chloral Hydrate, Calcium Carbonate, Sodium Cyanide[9][10] |

| Trichloroacetic Acid | TCA | Jean-Baptiste Dumas[2][5] | 1839 | Acetic Acid, Chlorine, Sunlight[1][3] |

| Trifluoroacetic Acid | TFA | Frédéric Swarts (related work) | Early 20th Century | Hexachloropropene (via Swarts fluorination)[18] |

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Monochloroacetic Acid | ClCH₂COOH | 94.50 | 61-63 | 189 | 2.87 |

| Dichloroacetic Acid | Cl₂CHCOOH | 128.94 | 9 to 11[9] | 194[9] | 1.35[9][20] |

| Trichloroacetic Acid | Cl₃CCOOH | 163.38 | 57 to 58[2] | 196 to 197[2] | 0.77 |

| Trifluoroacetic Acid | F₃CCOOH | 114.02 | -15.4[16] | 72.4[16] | 0.23[21] |

Experimental Protocols

The following protocols are based on historical and established laboratory syntheses for key halogenated carboxylic acids.

Synthesis of Monochloroacetic Acid (via Acetic Acid Chlorination)

This protocol is based on the industrial method which evolved from early discoveries.

-

Apparatus: A reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer. The vessel should be suitable for heating and exposure to a light source (e.g., UV lamp).

-

Reagents:

-

Glacial Acetic Acid (CH₃COOH)

-

Chlorine Gas (Cl₂)

-

Catalyst: Acetic Anhydride ((CH₃CO)₂O)

-

-

Procedure: a. Charge the reaction vessel with glacial acetic acid and a catalytic amount of acetic anhydride (e.g., 5% by weight).[22] b. Heat the mixture to a temperature range of 70-110°C.[22] c. While stirring and illuminating the mixture, bubble chlorine gas through the solution.[8] d. Monitor the reaction progress (e.g., by measuring the density of the mixture or by GC analysis) to ensure conversion primarily to the monochloro-derivative and minimize the formation of dichloroacetic acid.[23] e. Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture. f. The crude product contains monochloroacetic acid along with unreacted acetic acid and some di- and trichloroacetic acids. It can be purified by fractional distillation or crystallization.

Synthesis of Dichloroacetic Acid (from Chloral Hydrate)

This protocol is adapted from the method described in Organic Syntheses.[10]

-

Apparatus: A 3-L round-bottomed flask equipped with a reflux condenser and a thermometer.

-

Reagents:

-

Chloral Hydrate (250 g, 1.5 moles)

-

Precipitated Calcium Carbonate (152.5 g, 1.52 moles)

-

Sodium Cyanide (10 g)

-

Amyl Alcohol (2 cc)

-

Concentrated Hydrochloric Acid

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

-

Procedure: a. Dissolve the chloral hydrate in 450 cc of warm water (50–60°C) in the flask.[10] b. Add the calcium carbonate, amyl alcohol (to reduce foaming), and a solution of sodium cyanide in 25 cc of water.[10] c. Gently heat the mixture to 75°C over about 10 minutes. The reaction is exothermic and the temperature will rise to 80–85°C.[10] d. Once the temperature begins to fall, heat the solution to boiling and reflux for 20 minutes.[10] e. Cool the mixture to 0–5°C in an ice bath and acidify with 215 cc of concentrated hydrochloric acid.[10] f. Extract the aqueous solution with five 100-cc portions of ether.[10] g. Dry the combined ether extracts with anhydrous sodium sulfate. h. Remove the ether by distillation on a steam bath. i. Distill the residue under vacuum. The fraction boiling at 99–104°C/23 mm is dichloroacetic acid. The typical yield is 172–180 g (88–92%).[10]

Synthesis of Trichloroacetic Acid (Hell-Volhard-Zelinsky Method)

This is a representative HVZ reaction for exhaustive chlorination.

-

Apparatus: A reaction flask fitted with a reflux condenser, a dropping funnel, and a gas outlet to vent HCl. The setup should be placed under a strong light source (e.g., UV lamp).

-

Reagents:

-

Procedure: a. Place glacial acetic acid and a catalytic amount of red phosphorus in the reaction flask.[5] b. Heat the mixture to reflux. c. Slowly bubble chlorine gas into the refluxing mixture. The reaction is initiated by the light source.[24] d. Hydrogen chloride gas will evolve and should be vented safely through a scrubber (e.g., a water trap). e. Continue the chlorination until all three α-hydrogens have been substituted. The progress can be monitored by the increase in the density of the reaction mixture. f. The reaction equation is: CH₃COOH + 3 Cl₂ → CCl₃COOH + 3 HCl.[1][5] g. After the reaction is complete, the crude trichloroacetic acid can be purified by crystallization from a suitable solvent or by distillation. Another route is the oxidation of trichloroacetaldehyde.[5]

Mandatory Visualizations

The following diagrams illustrate key historical and chemical concepts related to halogenated carboxylic acids.

Caption: A timeline of key discoveries in halogenated carboxylic acids.

Caption: Generalized workflow of the Hell-Volhard-Zelinsky reaction.

Caption: Logical relationship of chlorinated acetic acid derivatives.

References

- 1. ACIDE TRICHLOROACETIC - Ataman Kimya [atamanchemicals.com]

- 2. byjus.com [byjus.com]

- 3. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Jean-Baptiste-André Dumas [web.lemoyne.edu]

- 5. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 6. britannica.com [britannica.com]

- 7. History of Monochloroacetic Acid -C5 Petroleum Resin,C5 Hydrocarbon Resin,C5/C9 Petroleum Resin,C9/C5 Hydrocarbon Resin, MTHPA,MHHPA,Credrez [chloroacetic-acid.com]

- 8. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 9. Dichloroacetic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Alpha-halogenation of carboxylic acids [qorganica.com]

- 12. britannica.com [britannica.com]

- 13. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 17. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 18. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 19. primaryinfo.com [primaryinfo.com]

- 20. nbinno.com [nbinno.com]

- 21. jecibiochem.com [jecibiochem.com]

- 22. US2539238A - Process for the production of monochloroacetic acid - Google Patents [patents.google.com]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. Trichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

Using 6-Chlorohexanoic Acid as a Bifunctional Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid is a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and surface modification. Its linear six-carbon chain provides spatial separation between conjugated molecules, while the terminal carboxylic acid and chloroalkane functional groups offer orthogonal reactivity for a two-step sequential conjugation. This application note provides detailed protocols and quantitative data for the effective use of this compound in various research and development applications.

The carboxylic acid moiety can be activated to react with primary amines, such as those on the surface of proteins or on amino-functionalized materials. The chloroalkane group can subsequently react with nucleophiles like thiols, enabling the attachment of a second molecule of interest. This bifunctionality is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4]

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring experimental success.

| Property | Value | Reference(s) |

| CAS Number | 4224-62-8 | [5][6] |

| Molecular Formula | C6H11ClO2 | [5][6] |

| Molecular Weight | 150.60 g/mol | [5] |

| Appearance | White to light yellow powder or liquid | [7] |

| Melting Point | 24-26 °C | [8] |

| Boiling Point | 116-117 °C at 1.3 Torr | [8] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | |

| Storage | Store at 2-8°C, protected from moisture. |

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Application 1: Protein Conjugation for Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The following is a general two-step protocol for this application.

Experimental Protocol

Step 1: Activation of this compound and Conjugation to Antibody

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the NHS ester. Progress can be monitored by thin-layer chromatography (TLC).

-

-

Antibody Preparation:

-

Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. The buffer should be free of primary amines.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the activated this compound NHS ester solution to the antibody solution with gentle stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

The molar ratio of linker to antibody can be varied to control the degree of labeling (DOL). A common starting point is a 5-10 fold molar excess of the linker.

-

-

Purification:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

-

Step 2: Conjugation of Cytotoxic Drug to the Linker-Modified Antibody

-

Drug Preparation:

-

Dissolve the thiol-containing cytotoxic drug in a suitable organic co-solvent (e.g., DMF or DMSO).

-

-

Conjugation Reaction:

-

Add the drug solution to the purified linker-modified antibody.

-

The reaction between the chloroalkane and the thiol is typically slower than the amidation and may require elevated temperatures (e.g., 37°C) and longer reaction times (12-24 hours).

-

The pH of the reaction mixture may need to be adjusted to the optimal range for the thiol-alkylation reaction (typically pH 7.5-8.5).

-

-

Final Purification:

-

Purify the final ADC conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove any unreacted drug and other impurities.

-

Quantitative Data

The efficiency of each conjugation step is critical for the final yield and quality of the ADC. The following table provides representative data for this type of conjugation.

| Parameter | Typical Value Range | Notes |

| Linker Activation Yield | >90% | Monitored by TLC or LC-MS. |

| Antibody Recovery after Step 1 | >85% | Determined by protein concentration measurement (e.g., BCA assay). |

| Degree of Labeling (DOL) with Linker | 2-8 linkers/antibody | Controlled by the molar ratio of linker to antibody. Can be determined by MALDI-TOF mass spectrometry. |

| Drug Conjugation Efficiency (Step 2) | 50-80% | Dependent on the reactivity of the drug's thiol group and reaction conditions. |

| Final ADC Yield | 30-60% | Overall yield based on the starting antibody amount. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a bifunctional linker.

Application 2: Synthesis of PROTACs

This compound is a common building block for constructing linkers used in Proteolysis-Targeting Chimeras (PROTACs). The linker connects a protein-of-interest (POI) binding ligand to an E3 ligase binding ligand.

Experimental Protocol

This protocol outlines the synthesis of a PROTAC where this compound is used to link a POI ligand (with an available amine) and an E3 ligase ligand (with a nucleophilic group like a thiol or amine).

-

Amide Bond Formation with POI Ligand:

-

Activate the carboxylic acid of this compound using standard coupling reagents (e.g., HATU/DIPEA or EDC/NHS) in an anhydrous aprotic solvent (e.g., DMF).

-

Add the amine-containing POI ligand to the activated linker solution.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the POI-linker intermediate.

-

-

Nucleophilic Substitution with E3 Ligase Ligand:

-

Dissolve the POI-linker intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add the E3 ligase ligand containing a nucleophilic handle (e.g., a primary amine or thiol).

-

Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to facilitate the reaction.

-

Heat the reaction mixture (e.g., 60-80°C) for 12-24 hours. Monitor the reaction by LC-MS.

-

After completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

-

Quantitative Data

The yield of each step is crucial for the overall efficiency of the PROTAC synthesis.

| Parameter | Typical Value Range | Notes | Reference(s) |

| Amide Coupling Yield | 60-90% | Dependent on the reactivity of the amine on the POI ligand. | [9] |

| Nucleophilic Substitution Yield | 30-70% | The chloroalkane is less reactive than bromo- or iodoalkanes. Reaction conditions may need optimization. | [1] |

| Overall PROTAC Synthesis Yield | 20-50% | Multi-step synthesis with purification at each stage. |

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 4224-62-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Chlorohexanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals